4,5-Dibromo-9,9-dimethyl-9H-xanthene
Overview
Description
4,5-Dibromo-9,9-dimethyl-9H-xanthene is a chemical compound with the molecular formula C15H12Br2O. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of two bromine atoms at the 4 and 5 positions and two methyl groups at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene typically involves the bromination of 9,9-dimethylxanthene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions .
Industrial Production Methods
This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-9,9-dimethyl-9H-xanthene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with methoxy or tert-butyl groups, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4,5-dimethoxy-9,9-dimethyl-9H-xanthene .
Scientific Research Applications
4,5-Dibromo-9,9-dimethyl-9H-xanthene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,5-Dibromo-9,9-dimethyl-9H-xanthene involves its interaction with specific molecular targets and pathways. The bromine atoms and the xanthene core structure allow it to participate in various chemical reactions, potentially affecting biological systems by binding to proteins or nucleic acids. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylxanthene: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains additional tert-butyl groups, which can influence its steric and electronic properties.
Uniqueness
4,5-Dibromo-9,9-dimethyl-9H-xanthene is unique due to the presence of both bromine atoms and methyl groups, which confer specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4,5-dibromo-9,9-dimethylxanthene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c1-15(2)9-5-3-7-11(16)13(9)18-14-10(15)6-4-8-12(14)17/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHSTFUDDBCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)OC3=C1C=CC=C3Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578516 | |
Record name | 4,5-Dibromo-9,9-dimethyl-9H-xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190789-35-6 | |
Record name | 4,5-Dibromo-9,9-dimethyl-9H-xanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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